(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S3/c1-16-4-5-18-19(15-16)31-22(23-18)25-12-10-24(11-13-25)21(27)17-6-8-26(9-7-17)32(28,29)20-3-2-14-30-20/h2-5,14-15,17H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYOYXGMYDXSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone represents a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 476.6 g/mol. The structural complexity arises from the combination of piperazine, benzothiazole, and thiophene rings, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 476.6 g/mol |
| CAS Number | 1096689-93-8 |
Synthesis
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiazole derivative followed by coupling with piperazine and thiophene derivatives. The general synthetic route includes:
- Formation of Benzothiazole : Reacting 2-amino-thiophenol with aldehydes or ketones.
- Piperazine Coupling : Nucleophilic substitution using piperazine in the presence of bases.
- Thiophene Sulfonylation : Introducing thiophenes through sulfonylation reactions.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The mechanism appears to involve induction of apoptosis, characterized by cell shrinkage and chromatin condensation.
- Case Study : A study evaluated the cytotoxic effects of this compound against glioblastoma multiforme cells, revealing an IC50 in the nanomolar range, indicating strong antitumor potential.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties . Research indicates moderate to good activity against a range of bacterial strains. The presence of both thiazole and piperazine moieties is believed to enhance its interaction with microbial targets.
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways critical for cancer cell survival.
Comparative Analysis
The unique structural features of this compound set it apart from similar derivatives. For instance:
| Compound Name | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone | Moderate | Low |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of benzothiazole, sulfonated thiophene, and dual piperazine/piperidine systems. Below is a comparative analysis with key analogs from the literature:
Substituent Variations in Piperazine/Thiophene Derivatives
| Compound Name | Key Substituents | Potential Biological Relevance | Reference |
|---|---|---|---|
| Target Compound | 6-Methylbenzo[d]thiazol-2-yl, thiophen-2-ylsulfonyl piperidine | Hypothetical kinase/CNS modulation | — |
| MK37 (Compound 21) | Thiophen-2-yl, 4-(trifluoromethyl)phenyl | Antiproliferative activity (inferred) | |
| MK45 (Compound 14) | 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, thiophen-2-yl | Possible neuroactivity (structural analogy) | |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Furan-2-yl, 4-aminobenzoyl | Inhibitive effects (e.g., enzyme inhibition) |
Key Observations:
- Benzothiazole vs. Trifluoromethylphenyl (MK37): The 6-methylbenzothiazole group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to the electron-deficient trifluoromethyl group in MK35. This could translate to improved selectivity in kinase inhibition .
- Thiophene Sulfonyl vs.
- Dual Piperazine/Piperidine vs. Single Piperazine (MK45): The dual heterocyclic systems in the target compound may confer conformational rigidity, altering pharmacokinetic properties such as blood-brain barrier penetration relative to MK45’s single piperazine .
Spectral Characterization
- 1H-NMR Signatures: The methyl group on the benzothiazole (δ ~2.5 ppm) and sulfonyl-linked thiophene protons (δ ~7.0–7.5 ppm) would distinguish the target compound from analogs like MK37, which lacks these features .
- Mass Spectrometry: The molecular ion peak ([M+H]+) would differ significantly from simpler piperazine-thiophene derivatives due to the compound’s higher molecular weight.
Research Implications and Gaps
Further studies should:
Evaluate inhibitory activity against kinases (e.g., EGFR, BRAF) using assays applied to benzothiazole derivatives.
Compare metabolic stability with MK37 and furan-based analogs to assess sulfonyl group impacts.
Optimize synthesis protocols to address challenges in coupling bulky substituents.
Note: The comparisons above are speculative and based on structural and synthetic parallels. Experimental validation is required to confirm hypothesized properties.
Q & A
Q. What are the optimal synthetic routes for (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone, and what key reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form the thiazole core .
- Step 2: Reaction with 1-(thiophen-2-ylsulfonyl)piperidin-4-yl intermediates under reflux in 1,4-dioxane with piperidine as a catalyst (5 hours, acidified ice/water workup) .
- Step 3: Purification via recrystallization (e.g., 1,4-dioxane) to achieve >90% purity .
Critical Factors:
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Resolves piperazine and thiophene sulfonyl groups. For example, δ 1.69–1.75 ppm (CH₂ groups) and δ 7.2–8.1 ppm (aromatic protons) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 525.2) .
- FTIR: Peaks at 1650 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (sulfonyl S=O) validate key functional groups .
Q. How is the in vitro cytotoxicity profile of this compound assessed against human cancer cell lines?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the thiophen-2-ylsulfonyl group in biological activity?
Methodological Answer:
- Modification Strategy: Replace the sulfonyl group with methylsulfonyl, carboxyl, or halogenated analogs .
- Biological Testing: Compare cytotoxicity, solubility, and metabolic stability across derivatives.
- Key Findings:
Experimental Design:
Q. What methodological approaches are recommended to investigate discrepancies in cytotoxicity data across different cancer cell lines?
Methodological Answer:
- Replicate Studies: Conduct triplicate experiments with independent cell passages to rule out technical variability .
- Mechanistic Profiling:
- Uptake Studies: Radiolabel the compound (e.g., ³H or ¹⁴C) to measure intracellular accumulation differences .
Case Example:
DLD-1 cells showed 2-fold lower uptake than MCF-7, correlating with higher IC₅₀ values .
Q. What strategies are employed to determine the metabolic stability and pharmacokinetic properties of this compound in preclinical studies?
Methodological Answer:
- In Vitro Metabolism:
- Pharmacokinetics (PK):
Optimization Tips:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
